Leptospermone
Overview
Description
Leptospermone is a naturally occurring chemical compound classified as a β-triketone. It is produced by certain members of the myrtle family, such as Callistemon citrinus (Lemon Bottlebrush) and Leptospermum scoparium (Manuka). This compound was first identified in 1927 and has since been recognized for its herbicidal properties .
Mechanism of Action
Target of Action
Leptospermone is a natural β-triketone that specifically inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is the same molecular target site as that of the commercial herbicide mesotrione .
Mode of Action
This compound interacts with its target, the HPPD enzyme, by inhibiting its activity . This inhibition blocks both carotenoid biosynthesis and the formation of the antioxidant protectant, vitamin E . Like vitamin E, carotenoids have a protective antioxidant function through their quenching or scavenging of oxygen radicals .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the catabolism of tyrosine, as HPPD is involved in this process in most aerobic organisms . By inhibiting HPPD, this compound disrupts this pathway, leading to downstream effects such as the bleaching of treated plants and dramatic growth reduction .
Pharmacokinetics
This compound is taken up readily by roots and translocated to reach its molecular target site . Approximately 50% of the absorbed this compound is translocated to the foliage, suggesting rapid acropetal movement of the molecule . On the other hand, very little this compound is translocated away from the point of application on the foliage, indicating poor phloem mobility . These observations are consistent with the physico-chemical properties of this compound .
Result of Action
The result of this compound’s action is the bleaching of treated plants and dramatic growth reduction . This is due to the disruption of the tyrosine catabolism pathway and the subsequent inhibition of carotenoid biosynthesis and formation of vitamin E .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the β-triketone-rich essential oil of Leptospermum scoparium, which contains this compound, has both preemergence and postemergence herbicidal activity . This suggests that the timing of application relative to plant growth stages can influence the efficacy of this compound. Additionally, the soil microbial community can impact the persistence and efficacy of this compound . In one study, this compound was found to have an impact on the α- and β-diversity of the fungal community in soil .
Biochemical Analysis
Biochemical Properties
Leptospermone plays a crucial role in biochemical reactions, primarily by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for plant growth and development. By inhibiting HPPD, this compound disrupts the production of these compounds, leading to the bleaching and stunted growth of treated plants . Additionally, this compound interacts with various proteins and biomolecules, affecting their function and stability.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In plants, it disrupts cell signaling pathways and gene expression, leading to altered cellular metabolism. The inhibition of HPPD by this compound results in the accumulation of toxic intermediates, which can cause oxidative stress and damage cellular components . This compound also affects the fungal community in soil, altering the composition and diversity of fungal species .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of HPPD, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of p-hydroxyphenylpyruvate to homogentisate, a key step in the biosynthesis of plastoquinone and tocopherols. The binding interactions between this compound and HPPD are characterized by strong hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its herbicidal activity can diminish due to degradation and environmental factors. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of HPPD and disruption of metabolic processes . In soil, the impact on fungal communities can vary, with some species recovering over time while others remain affected .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant toxic or adverse effects. Studies have shown that there is a threshold dose beyond which this compound can cause severe oxidative stress and cellular damage . It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing its herbicidal efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with HPPD. This interaction disrupts the biosynthesis of plastoquinone and tocopherols, leading to altered metabolic flux and changes in metabolite levels. The compound also affects other enzymes and cofactors involved in oxidative stress responses and secondary metabolite production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is readily taken up by plant roots and translocated to the foliage, where it exerts its herbicidal effects . The compound interacts with transporters and binding proteins that facilitate its movement within the plant. This compound has limited phloem mobility, which restricts its distribution away from the application site .
Subcellular Localization
This compound’s subcellular localization is primarily within the chloroplasts, where it inhibits HPPD and disrupts plastoquinone and tocopherol biosynthesis . The compound may also localize to other cellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions can influence this compound’s activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Leptospermone can be synthesized from phloroglucinol through a reaction with 3-methylbutanenitrile (isovaleronitrile) in the presence of a zinc chloride catalyst. The intermediate phloroisovalerone imine is then alkylated with iodomethane after initial treatment with sodium ethoxide and methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of catalysts and controlled reaction conditions ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: Leptospermone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically require nucleophilic reagents and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of this compound.
Scientific Research Applications
Leptospermone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various β-triketone derivatives with potential herbicidal properties.
Medicine: Research into this compound’s potential medicinal properties is ongoing, particularly its role as a natural herbicide with minimal environmental impact.
Comparison with Similar Compounds
Leptospermone is unique among β-triketones due to its specific molecular structure and herbicidal properties. Similar compounds include:
Mesotrione: A synthetic herbicide derived from this compound, also inhibiting HPPD.
Isothis compound: Another natural β-triketone with similar herbicidal activity.
Flavesone: A related compound with comparable chemical properties and biological activity.
This compound stands out due to its natural origin and potential for eco-friendly applications, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
2,2,4,4-tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(2)7-9(16)10-11(17)14(3,4)13(19)15(5,6)12(10)18/h8,10H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWYMAHAWHBPPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205258 | |
Record name | Leptospermone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
567-75-9 | |
Record name | Leptospermone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=567-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leptospermone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leptospermone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEPTOSPERMONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F8XBE046L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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